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molecular formula C11H9NO2 B8738088 3-Methoxyquinoline-5-carbaldehyde

3-Methoxyquinoline-5-carbaldehyde

Cat. No. B8738088
M. Wt: 187.19 g/mol
InChI Key: HOPFINDBXLGBEL-UHFFFAOYSA-N
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Patent
US07820655B2

Procedure details

To a solution of intermediate A.ii (10 g) in THF (250 ml) cooled to −78° C., was added n-BuLi (22 ml). After 15 min, a solution of DMF (10 ml) in ether (20 ml) was quickly added. The solution was stirred 15 min and EtOH (5 ml), followed by 1M NaHSO4 (40 ml), was added. After warming to rt, the organic layer was diluted with EA (100 ml). The two layers were separated and the aq. layer was extracted once with EA (100 ml). The combined org. layers were washed with brine and concentrated to dryness. The residue was chromatographed (EA-Hex 1-2 then 1-1) to afford the title compound (4.75 g) as a yellowish solid.
Quantity
22 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Li][CH2:2][CH2:3][CH2:4][CH3:5].C[N:7]([CH:9]=O)[CH3:8].C[CH2:12][OH:13].OS([O-])(=O)=O.[Na+].[CH2:20]1[CH2:24][O:23][CH2:22][CH2:21]1>CCOCC.CC(=O)OCC>[CH3:22][O:23][C:24]1[CH:9]=[N:7][C:8]2[CH:5]=[CH:4][CH:3]=[C:2]([CH:12]=[O:13])[C:21]=2[CH:20]=1 |f:3.4|

Inputs

Step One
Name
Quantity
22 mL
Type
reactant
Smiles
[Li]CCCC
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
CCO
Step Four
Name
Quantity
40 mL
Type
reactant
Smiles
OS(=O)(=O)[O-].[Na+]
Step Five
Name
Quantity
250 mL
Type
reactant
Smiles
C1CCOC1
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
CC(OCC)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The two layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aq. layer was extracted once with EA (100 ml)
WASH
Type
WASH
Details
layers were washed with brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed (EA-Hex 1-2

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC=1C=NC=2C=CC=C(C2C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.75 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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